1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-21(2)9-5-8-19-18(24)20-13-10-17(23)22(12-13)14-6-7-15(25-3)16(11-14)26-4/h6-7,11,13H,5,8-10,12H2,1-4H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCVHVQMDVLQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Dimethylaminopropyl Urea Moiety: This step involves the reaction of the intermediate compound with a dimethylaminopropyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
Key Trends and Research Findings
A. Substituent Effects on Lipophilicity and Solubility
- Electron-Donating Groups : Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) increase electron density, enhancing π-π interactions but reducing aqueous solubility due to hydrophobicity.
- Fluorine Substituents : The difluoromethoxy group in and 4-fluorophenyl in significantly boost lipophilicity (logP ↑) and metabolic stability, as fluorine resists oxidative degradation.
- Basic Side Chains: Dimethylaminoethyl () and piperazine-ethyl () groups introduce tertiary amines, improving water solubility via protonation at physiological pH.
B. Structural Flexibility and Binding Affinity
C. Molecular Weight and Pharmacokinetics
Biological Activity
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrrolidinone moiety, and a dimethylaminopropyl side chain, which may contribute to its pharmacological properties.
The compound's molecular formula is with a molecular weight of 372.48 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 372.48 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and target engagement. The urea moiety is known to participate in hydrogen bonding, potentially influencing the binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.
Neuroprotective Potential
Given the presence of the dimethylaminopropyl group, there is potential for neuroprotective effects. Compounds with similar structures have been shown to exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of structurally related compounds against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Anti-inflammatory Study : Research in Pharmacology Reports demonstrated that a related compound effectively reduced edema in animal models by inhibiting COX enzymes and lowering cytokine levels, suggesting similar potential for the urea derivative.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-butyramide | Moderate | High | Low |
| 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | High | Low | Moderate |
Q & A
Q. What advanced techniques elucidate the reaction mechanism of urea linkage formation?
- Methodological Answer : Isotopic labeling (N or C) tracks bond formation in intermediates analyzed via NMR or MS. In situ IR spectroscopy monitors reaction kinetics, while DFT calculations validate proposed mechanisms (e.g., nucleophilic addition-elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
